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2-Ethyl-3,5,6-trimethylpyrazine

Flavor Chemistry Sensory Science Odor Threshold

2-Ethyl-3,5,6-trimethylpyrazine (CAS 17398-16-2) is a tri-alkylated pyrazine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol. It is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with one ethyl and three methyl groups.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 17398-16-2
Cat. No. B099207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-3,5,6-trimethylpyrazine
CAS17398-16-2
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESCCC1=NC(=C(N=C1C)C)C
InChIInChI=1S/C9H14N2/c1-5-9-8(4)10-6(2)7(3)11-9/h5H2,1-4H3
InChIKeyFPOLJKZKOKXIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-3,5,6-trimethylpyrazine (CAS 17398-16-2) Procurement Guide: Identity and Baseline


2-Ethyl-3,5,6-trimethylpyrazine (CAS 17398-16-2) is a tri-alkylated pyrazine with the molecular formula C₉H₁₄N₂ and a molecular weight of 150.22 g/mol [1]. It is a heterocyclic aromatic compound characterized by a pyrazine ring substituted with one ethyl and three methyl groups. Physically, it is a yellow to pale yellow or colorless liquid at room temperature with a boiling point of 85–90 °C at 10 Torr and a predicted density of 0.953 g/cm³ . It is classified as a flavor and fragrance agent and is a minor but established component of coffee aroma and other roasted foods .

2-Ethyl-3,5,6-trimethylpyrazine: Why Substitution with Other Alkylpyrazines Is Not Equivalent


Substituting 2-ethyl-3,5,6-trimethylpyrazine with other alkylpyrazines based solely on class membership is scientifically unsound due to the extreme sensitivity of odor perception to molecular structure. Minor variations in alkyl substitution patterns on the pyrazine ring, such as the presence, position, and number of ethyl versus methyl groups, can result in changes in odor detection thresholds by several orders of magnitude [1]. This non-linear structure-activity relationship means that in-class compounds cannot be assumed to provide equivalent sensory or functional performance in flavor formulations, analytical standards, or research models, making specific compound selection critical for reproducible results [2].

Quantitative Differentiation Evidence for 2-Ethyl-3,5,6-trimethylpyrazine (CAS 17398-16-2)


Odor Threshold Comparison: 2-Ethyl-3,5,6-trimethylpyrazine vs. Core Pyrazine Scaffold

Odor detection threshold data demonstrates the profound impact of alkyl substitution on sensory potency. The unsubstituted pyrazine has an odor threshold of approximately 175,000 ppb [1]. 2-Ethyl-3,5,6-trimethylpyrazine belongs to a class of ethyl-substituted alkylpyrazines that exhibit thresholds in the range of 4 to 57 ppb, representing an enhancement in odor potency by a factor of approximately 3,000 to 40,000 compared to the parent scaffold [1][2].

Flavor Chemistry Sensory Science Odor Threshold

Quantitative Impurity Profile in Biotechnological Production

In the fermentative production of tetramethylpyrazine (TTMP) by a Bacillus mutant, 2-ethyl-3,5,6-trimethylpyrazine was identified and quantified as a specific process impurity, constituting 0.02% of the product profile, alongside 2,3,5-trimethylpyrazine at 0.09% [1]. This confirms its formation as a minor byproduct in this microbial system.

Biotechnology Fermentation Analytical Chemistry

Chromatographic Retention Index (RI) Differentiation on a Non-Polar Column

Gas chromatography retention indices (RI) provide a robust, instrument-independent parameter for compound identification. On a standard non-polar DB-5 column, 2-ethyl-3,5,6-trimethylpyrazine has a reported RI of 1163 [1]. This value is distinct from its isomer, 2-ethyl-3,5-dimethylpyrazine (RI 1083) [2], and from other common pyrazines like 2,3,5-trimethylpyrazine (RI ~1000).

Analytical Chemistry GC-MS Metabolomics

Functional Role in Crab Flavor Formulation: Pearson Correlation Analysis

A study on a crab-like flavoring base (CFB) identified 2-ethyl-3,5,6-trimethylpyrazine as one of seven key volatile compounds whose presence was statistically correlated with the final CFB odor by Pearson's correlation analysis [1]. This finding positions it as a functionally relevant component in a specific flavor technology application, as opposed to a non-contributing or negative contributor.

Flavor Technology Food Science Sensory Analysis

Validated Application Scenarios for 2-Ethyl-3,5,6-trimethylpyrazine Procurement


Flavor & Fragrance Development: High-Impact Roasted/Nutty Note Formulation

Procurement is justified for the creation of complex flavor bases requiring precise control over roasted, nutty, and earthy sensory notes. Evidence shows this compound belongs to a class of alkylpyrazines with odor thresholds 3,000-40,000 times lower than unsubstituted pyrazine [1], making it a high-impact ingredient. Its direct correlation with target aroma in a crab flavor model provides further application-specific justification for its inclusion over other, non-contributing pyrazines [2].

Analytical Method Development & Quality Control: Use as a Certified Reference Standard

Procurement of a high-purity standard (≥95%) is essential for analytical method development and quality control in food, beverage, and environmental testing. The compound's established retention index (RI 1163 on DB-5) [3] is a critical parameter for its unambiguous identification via GC-MS. As a known and quantifiable impurity in biotechnological processes like tetramethylpyrazine fermentation (0.02%) [4], it is also a required standard for process monitoring and final product purity assessment in industrial biotechnology.

Biochemical & Chemical Ecology Research: Microbial Metabolism Model System

This compound has a documented role as a model compound for studying microbial metabolism of alkylpyrazines and ethyl decanoate . Its natural occurrence in organisms such as *Streptomyces antioxidans* and *Corynebacterium glutamicum* [5] supports its procurement for research into microbial volatile organic compound (mVOC) biosynthesis, chemical signaling, and the ecology of aroma production in prokaryotes.

Reaction Flavor Technology (RFT) Process Development and Optimization

Procurement is strategically valuable for optimizing Maillard-type reaction flavor processes. The compound is a known product of the Maillard reaction [6] and has been demonstrated as a key odor contributor in an RFT model system [2]. Using it as an analytical target allows for quantitative optimization of reaction conditions (e.g., temperature, pH, substrate ratio) to maximize the yield of desirable roasted/nutty flavor notes in complex, thermally processed food systems.

Technical Documentation Hub

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